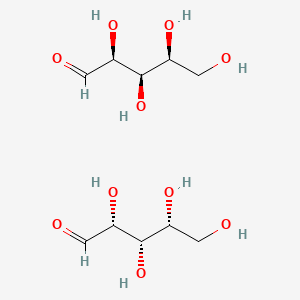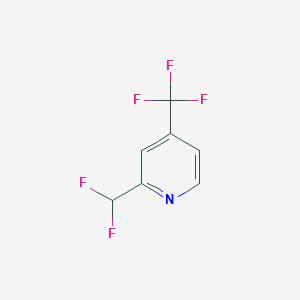
rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal: is a compound known for its multiple hydroxyl groups and aldehyde functionality. It is a stereoisomer of pentose sugars, specifically a form of xylose, which is a five-carbon sugar. This compound is significant in various biochemical and industrial processes due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: One common method involves the use of specific enzymes that catalyze the conversion of substrates into rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal. Enzymes such as xylose isomerase can be used to convert glucose into xylose, which can then be further processed to obtain the desired compound[][1].
Chemical Synthesis: This involves the chemical reduction of xylose using reducing agents like sodium borohydride under controlled conditions to yield this compound[][1].
Industrial Production Methods:
Fermentation: Industrial production often employs microbial fermentation where specific strains of bacteria or yeast are used to convert biomass into this compound[][1].
Extraction from Biomass: The compound can also be extracted from plant biomass, where it naturally occurs in small quantities. This method involves hydrolysis of plant materials followed by purification processes[][1].
化学反応の分析
Types of Reactions:
Oxidation: rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal can undergo oxidation reactions to form corresponding acids. Common oxidizing agents include potassium permanganate and nitric acid[][1].
Reduction: The compound can be reduced to form polyols using reducing agents like sodium borohydride[][1].
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions[][1].
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in aqueous or alcoholic medium.
Substitution: Acid chlorides or anhydrides in the presence of a base[][1].
Major Products:
Oxidation: Xylaric acid.
Reduction: Xylitol.
Substitution: Various substituted pentoses depending on the substituent used[][1].
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor in the synthesis of various derivatives for research purposes[1][1].
Biology:
- Studied for its role in metabolic pathways and its interaction with enzymes.
- Used in the study of carbohydrate metabolism and energy production[1][1].
Medicine:
- Investigated for its potential use in drug formulations and as a therapeutic agent.
- Studied for its effects on blood sugar levels and potential use in diabetes management[1][1].
Industry:
- Used in the production of biodegradable polymers.
- Acts as a precursor in the synthesis of various industrial chemicals[1][1].
類似化合物との比較
D-Xylose: Another pentose sugar with similar structural properties but different stereochemistry.
D-Ribose: A five-carbon sugar that is a key component of RNA.
D-Arabinose: Another pentose sugar with different stereochemistry[][1].
Uniqueness:
- rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal is unique due to its specific stereochemistry, which affects its reactivity and interaction with enzymes.
- Its multiple hydroxyl groups and aldehyde functionality make it a versatile compound in various chemical and biochemical applications[1][1].
特性
分子式 |
C10H20O10 |
|---|---|
分子量 |
300.26 g/mol |
IUPAC名 |
(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/2C5H10O5/c2*6-1-3(8)5(10)4(9)2-7/h2*1,3-5,7-10H,2H2/t2*3-,4+,5+/m10/s1 |
InChIキー |
CDVZCUKHEYPEQS-FALJYIPSSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O)O.C([C@@H]([C@H]([C@@H](C=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O.C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)

